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molecular formula C15H11BrN2O B8415423 4-Benzyl-6-bromo-2H-phthalazin-1-one

4-Benzyl-6-bromo-2H-phthalazin-1-one

Cat. No. B8415423
M. Wt: 315.16 g/mol
InChI Key: YPUJWNUDPMQYIL-UHFFFAOYSA-N
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Patent
US08383623B2

Procedure details

To a solution of EXAMPLE 1D (778 mg, 2.58 mmol) in ethanol (10 mL) was added hydrazine (83 mg, 2.58 mmol) and the mixture was refluxed for 2 hours. After cooling, the precipitated solid was collected by filtration and dried under vacuum to yield the title compound. MS (ESI) m/z 316 (M+H)+.
Name
solution
Quantity
778 mg
Type
reactant
Reaction Step One
Quantity
83 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1](=[C:8]1[C:16]2[C:11](=[CH:12][CH:13]=[C:14]([Br:17])[CH:15]=2)[C:10](=O)[O:9]1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[NH2:19][NH2:20]>C(O)C>[CH2:1]([C:8]1[C:16]2[C:11](=[CH:12][CH:13]=[C:14]([Br:17])[CH:15]=2)[C:10](=[O:9])[NH:20][N:19]=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1

Inputs

Step One
Name
solution
Quantity
778 mg
Type
reactant
Smiles
C(C1=CC=CC=C1)=C1OC(C2=CC=C(C=C12)Br)=O
Name
Quantity
83 mg
Type
reactant
Smiles
NN
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was refluxed for 2 hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
FILTRATION
Type
FILTRATION
Details
the precipitated solid was collected by filtration
CUSTOM
Type
CUSTOM
Details
dried under vacuum

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)C1=NNC(C2=CC=C(C=C12)Br)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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